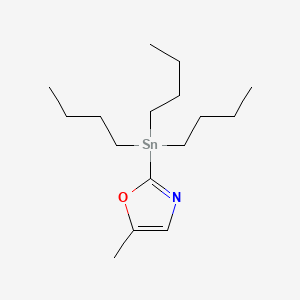

5-Methyl-2-(tributylstannyl)oxazole

Übersicht

Beschreibung

5-Methyl-2-(tributylstannyl)oxazole is a chemical compound with the CAS Number: 1571145-57-7 . It has a molecular weight of 372.14 and is typically in liquid form .

Molecular Structure Analysis

The molecular formula of this compound is C16H31NOSn . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

This compound can be used as a reactant to prepare heteroaromatic compounds via the Stille-Migita cross-coupling reaction with (hetero)aryl halides using a palladium catalyst .Physical and Chemical Properties Analysis

This compound is a yellow to brown liquid . It has a molecular weight of 372.14 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

5-Methyl-2-(tributylstannyl)oxazole and its derivatives are primarily utilized in chemical synthesis and reactions. The compound serves as a building block in the synthesis of various organic compounds.

Synthesis of Oxazoles

The compound is used in the synthesis of oxazoles, a class of organic compounds with diverse applications. For instance, Hanamoto et al. (2006) detailed the synthesis and reactions of a related compound, 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole, showcasing its utility in introducing substituents on position 5 through reaction with a range of electrophiles (Hanamoto et al., 2006).

Applications in Dye-Sensitized Solar Cells (DSSCs)

A study by Hilmi et al. (2014) investigated a thiolate/disulfide organic-based electrolyte system, containing a compound structurally similar to this compound, for its use in DSSCs. The study emphasized the electrocatalytic activity of different counter electrodes in the context of this organic-based electrolyte system, demonstrating the material's significance in renewable energy applications (Hilmi et al., 2014).

Catalysis and Intermediate Formation

Hashmi et al. (2004) described the use of gold catalysis for synthesizing 2,5-disubstituted oxazoles from propargylcarboxamides. The study noted an intermediate formation of 5-methylene-4,5-dihydrooxazole, highlighting the compound's role in catalytic preparative access to alkylidene oxazolines (Hashmi et al., 2004).

Photo-Oxidation Studies

The reaction kinetics of oxazole and its derivatives with singlet oxygen were explored by Zeinali et al. (2020). This study focused on understanding the physicochemical properties of oxazole, highlighting its role in heterocycle (bio)chemistry and as a backbone in active natural and medicinal species (Zeinali et al., 2020).

Synthesis of Heterocyclic Derivatives

Maged et al. (2021) synthesized cyclic compounds derived from oxazole and studied their biological efficacy. This demonstrates the compound's utility in developing new drugs and understanding their antioxidant properties (Maged & Ahamed, 2021).

Formation of Oxazole Derivatives

Lechel et al. (2011) presented a synthesis pathway for 5-acetyloxazole derivatives from β-alkoxy-β-ketoenamides. The study offers insight into the substitution patterns and potential of oxazole derivatives for preparing highly substituted (poly)heterocyclic systems (Lechel et al., 2011).

Natural Product Synthesis

Zhang et al. (2009) utilized a conjunctive oxazole building block in the total synthesis of siphonazoles, a unique class of natural products. This underscores the compound's significance in the synthesis of complex natural products and exploring their biological activities (Zhang & Ciufolini, 2009).

Safety and Hazards

The safety information for 5-Methyl-2-(tributylstannyl)oxazole indicates that it is a hazardous compound. It has been assigned the GHS pictograms GHS06, GHS08, and GHS09 . The hazard statements include H301, H312, H315, H319, H372, H400, and H410 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Wirkmechanismus

Target of Action

5-Methyl-2-(tributylstannyl)oxazole is a synthetic building block used in Stille coupling reactions . The primary targets of this compound are (hetero)aryl halides . These halides play a crucial role in the formation of heteroaromatic compounds .

Mode of Action

The compound interacts with its targets through a Stille-Migita cross-coupling reaction . This reaction is facilitated by a palladium catalyst . The interaction results in the formation of heteroaromatic compounds .

Biochemical Pathways

It is known that the compound plays a significant role in the stille-migita cross-coupling reaction, which is a key process in the synthesis of various heteroaromatic compounds .

Result of Action

The primary result of the action of this compound is the formation of heteroaromatic compounds . These compounds have various applications in the field of organic chemistry.

Eigenschaften

IUPAC Name |

tributyl-(5-methyl-1,3-oxazol-2-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-5-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYGJGQTZRONNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NOSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

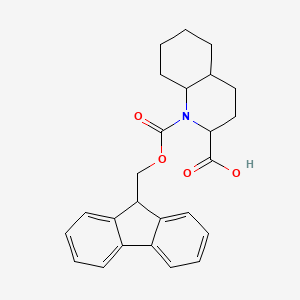

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.